1-(2,5-difluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c16-13-4-5-14(17)11(7-13)10-23(21,22)19-9-12-8-18-20-6-2-1-3-15(12)20/h4-5,7-8,19H,1-3,6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZKLQTYIUKEFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNS(=O)(=O)CC3=C(C=CC(=C3)F)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence includes two sulfonamide-containing heterocycles with distinct structural frameworks. While neither directly matches the target compound, their properties highlight critical trends in solubility, stability, and synthetic accessibility.
Structural and Functional Group Comparisons
- Core Heterocycle Impact: The pyrazolo-pyridine core in the target compound is structurally distinct from the dihydropyrano-pyrazole (4af) and tetrahydroimidazo-pyridine (1l) systems. This difference likely influences solubility and binding affinity in biological systems.
- Substituent Effects : The 2,5-difluorophenyl group in the target compound may confer greater metabolic stability compared to 4af’s 4-methoxyphenyl group or 1l’s 4-nitrophenyl moiety. Fluorine atoms reduce oxidative metabolism, whereas nitro groups increase polarity but may introduce toxicity risks .
Research Findings and Limitations
- Bioactivity Gaps: Neither 4af nor 1l provide direct insights into the target compound’s pharmacological profile. For example, 4af’s dihydropyrano-pyrazole scaffold is associated with anticancer activity, while 1l’s imidazo-pyridine derivatives are explored for antimicrobial applications .
- Fluorine vs. Nitro/Methoxy Groups : Fluorine’s electronegativity and steric effects may enhance the target compound’s selectivity compared to 1l’s nitro group, which is prone to metabolic reduction .
Q & A
Q. What are the common synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, including:
- Pyrazole core formation : Cyclization of hydrazine derivatives with ketones or aldehydes under reflux conditions .
- Suzuki-Miyaura cross-coupling : Introduction of the 2,5-difluorophenyl group using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides .
- Methanesulfonamide attachment : Nucleophilic substitution with methanesulfonyl chloride in polar aprotic solvents (e.g., DMF) using a base like K₂CO₃ .
Key intermediates include the tetrahydropyrazolo[1,5-a]pyridine precursor and the halogenated aryl coupling partner.
Q. Which spectroscopic methods are most effective for structural characterization?
- ¹H/¹³C NMR : Assign chemical shifts to confirm regiochemistry and substituent positions. For example, the 4,5,6,7-tetrahydro pyridine ring protons appear as multiplet signals between δ 1.5–2.5 ppm .
- HRMS (ESI) : Validate molecular weight (e.g., calculated [M+H]+ vs. observed) to confirm purity .
- IR spectroscopy : Identify sulfonamide S=O stretching vibrations near 1150–1350 cm⁻¹ .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve coupling-step yields?
- Solvent selection : Use DMF or acetonitrile for better solubility of intermediates .
- Catalyst tuning : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for enhanced stability in cross-coupling reactions .
- Temperature control : Maintain 80–100°C for Suzuki couplings to balance reaction rate and side-product formation .
- Purification : Employ column chromatography with ethyl acetate/hexane gradients to isolate high-purity products .
Q. What strategies resolve discrepancies in NMR data between synthesized batches?
- Dynamic effects : Check for tautomerism in the pyrazole ring using variable-temperature NMR .
- Impurity profiling : Compare HRMS data to detect trace by-products (e.g., des-fluoro derivatives) .
- Crystallography : If available, single-crystal X-ray diffraction provides definitive structural confirmation .
Q. How can QSAR models predict biological activity of derivatives?
- Descriptor selection : Use electronic parameters (e.g., Hammett σ values for fluorophenyl groups) and steric parameters (e.g., molar refractivity) .
- Training data : Incorporate bioactivity data from analogs like 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines .
- Validation : Cross-check predicted IC₅₀ values with in vitro assays for enzyme inhibition (e.g., kinase targets) .
Data Contradiction Analysis
Q. How to address conflicting solubility data in polar vs. nonpolar solvents?
Q. Why do some synthetic routes report lower yields despite identical conditions?
- Reagent purity : Trace moisture in DMF or K₂CO₃ can deactivate catalysts .
- Oxygen sensitivity : Use inert gas (N₂/Ar) to stabilize palladium intermediates during cross-coupling .
Methodological Recommendations
Q. What in silico tools are recommended for binding mode prediction?
- Docking software : AutoDock Vina or Schrödinger Suite for sulfonamide-enzyme interactions .
- Molecular dynamics : GROMACS to simulate ligand-receptor stability over 100-ns trajectories .
Q. How to design analogs with improved metabolic stability?
- Fluorine substitution : Replace labile protons (e.g., ortho-fluorine on the phenyl ring) to block oxidative metabolism .
- Prodrug strategies : Introduce ester groups at the sulfonamide nitrogen for controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
